molecular formula C11H15NO4S B4598257 ethyl 2-methyl-3-[(methylsulfonyl)amino]benzoate

ethyl 2-methyl-3-[(methylsulfonyl)amino]benzoate

Cat. No.: B4598257
M. Wt: 257.31 g/mol
InChI Key: KKBNPFQOXZSKJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methyl-3-[(methylsulfonyl)amino]benzoate is a useful research compound. Its molecular formula is C11H15NO4S and its molecular weight is 257.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 257.07217913 g/mol and the complexity rating of the compound is 360. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Solvent Influence on Regioselectivity

The influence of the solvent on the regioselectivity of sulfoxide thermolysis in β‐Amino‐α‐sulfinyl esters has been investigated, demonstrating how solvent choice can affect chemical reactions' outcomes. This study provides insights into the complex interactions between solvents and reactants in chemical synthesis processes (Bänziger, Klein, & Rihs, 2002).

Cyclization Reactions

Research into cyclization reactions of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate has shown exclusive formation of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This highlights its role in synthesizing specific chemical structures regardless of base strength (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

Pharmacological Characterization

A study on Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl) amino]cyclohexyl}benzoate hydrochloride (SAR150640) characterized it as a potent and selective β3-adrenoceptor agonist for the treatment of preterm labor, demonstrating the compound's potential in therapeutic applications (Croci et al., 2007).

Process Optimization in Synthesis

Optimization of the synthesis process for Methyl 2-methoxy-5-aminosulfonyl benzoate, a sulpiride intermediate, from salicylic acid has been achieved. This optimization highlights the efficiency improvements in producing pharmaceutical intermediates (Xu, Guo, Li, & Liu, 2018).

Properties

IUPAC Name

ethyl 3-(methanesulfonamido)-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-4-16-11(13)9-6-5-7-10(8(9)2)12-17(3,14)15/h5-7,12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBNPFQOXZSKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)NS(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-methyl-3-[(methylsulfonyl)amino]benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 2-methyl-3-[(methylsulfonyl)amino]benzoate
Reactant of Route 3
Reactant of Route 3
ethyl 2-methyl-3-[(methylsulfonyl)amino]benzoate
Reactant of Route 4
Reactant of Route 4
ethyl 2-methyl-3-[(methylsulfonyl)amino]benzoate
Reactant of Route 5
Reactant of Route 5
ethyl 2-methyl-3-[(methylsulfonyl)amino]benzoate
Reactant of Route 6
Reactant of Route 6
ethyl 2-methyl-3-[(methylsulfonyl)amino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.